3-pyrimidin-4-ylquinoline

Monoamine Oxidase CNS Selectivity Off-Target Profiling

Generic sourcing of 3-pyrimidin-4-ylquinoline often yields inconsistent purity, compromising SAR in NDH-2 inhibitor or antimalarial hybrid programs. This scaffold's biological output shifts drastically with minor structural changes, demanding exact identity and batch reproducibility. Our custom synthesis delivers: - Precise scaffold for M. tuberculosis NDH-2 libraries with low μM IC50 potential. - Core for 4-aminoquinoline-pyrimidine hybrids showing single-digit nM activity against drug-resistant P. falciparum. - Selective MAO-B probe foundation (MAO-A IC50 >100,000 nM vs. MAO-B 1,130 nM). Reliable lot-to-lot consistency supports critical lead optimization and dual-target design studies.

Molecular Formula C13H9N3
Molecular Weight 207.23 g/mol
Cat. No. B5926705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-pyrimidin-4-ylquinoline
Molecular FormulaC13H9N3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=NC=NC=C3
InChIInChI=1S/C13H9N3/c1-2-4-12-10(3-1)7-11(8-15-12)13-5-6-14-9-16-13/h1-9H
InChIKeyIXSAPURSGZIKPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrimidin-4-ylquinoline Scaffold for Infectious & Metabolic Diseases


3-Pyrimidin-4-ylquinoline (C13H9N3, MW 207.23) is a privileged heterocyclic scaffold characterized by a quinoline core fused with a pyrimidine moiety . This structural framework serves as a versatile starting point for developing bioactive compounds, particularly as inhibitors of essential microbial enzymes like Type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis and as a core in antimalarial hybrids [1][2]. Its low molecular weight and balanced physicochemical profile (LogP ~1.33) make it an attractive building block for lead optimization programs in medicinal chemistry .

Risks of Interchanging 3-Pyrimidin-4-ylquinoline Analogs


The biological activity of 3-pyrimidin-4-ylquinoline derivatives is exquisitely sensitive to even minor structural modifications, making generic substitution a significant scientific and procurement risk. For instance, within the NDH-2 inhibitor class, the position and nature of substituents on the quinoline and pyrimidine rings directly dictate enzyme inhibition potency (IC50) and antibacterial activity (MIC), with certain modifications yielding up to 30-fold improvements in Gram-negative pathogen activity compared to the unsubstituted scaffold [1]. Similarly, in antimalarial applications, the linkage chemistry and substituent pattern on the pyrimidine ring of quinoline-pyrimidine hybrids profoundly impact their antiplasmodial activity against drug-resistant strains, with activity spanning from micromolar to low nanomolar ranges [2]. This high degree of structure-activity relationship (SAR) sensitivity underscores why 'in-class' substitution is not a viable procurement strategy and necessitates the precise sourcing of the specific compound or its validated, data-backed derivatives.

Quantitative Differentiation of 3-Pyrimidin-4-ylquinoline


MAO-A vs. MAO-B Selectivity Profile

The parent scaffold 3-pyrimidin-4-ylquinoline exhibits a stark and quantifiable difference in its inhibition of the monoamine oxidase (MAO) isozymes. The compound shows essentially no inhibition of MAO-A (IC50 > 100,000 nM) but demonstrates measurable, albeit moderate, inhibition of MAO-B (IC50 = 1,130 nM) [1]. This represents a greater than 88-fold difference in potency, providing a clear, data-driven differentiation point when compared to other CNS-targeting heterocyclic scaffolds that may exhibit pan-inhibition or off-target MAO activity.

Monoamine Oxidase CNS Selectivity Off-Target Profiling

NDH-2 Inhibition and Gram-Negative Potency

While the unsubstituted 3-pyrimidin-4-ylquinoline scaffold provides a foundation for NDH-2 inhibition, targeted medicinal chemistry optimization yields substantial gains. A novel series of quinolinyl pyrimidines demonstrated that while the best compounds achieved IC50 values against M. tuberculosis NDH-2 in the low-μM range, a subset of optimized analogs exhibited a dramatic 30-fold improvement in potency against Gram-negative pathogens, achieving minimum inhibitory concentrations (MICs) as low as 2 μg/mL [1]. This highlights the scaffold's utility as a starting point for developing broad-spectrum antibacterial agents.

Antimicrobial Resistance NDH-2 Inhibitor Gram-Negative

Antiplasmodial Activity in Drug-Resistant Malaria

Hybrid molecules built upon the quinoline-pyrimidine core, which includes the 3-pyrimidin-4-ylquinoline motif, have been shown to possess potent antiplasmodial activity. Critically, these hybrids are active in the low nanomolar (nM) range against both chloroquine-sensitive (D10) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum [1]. This is a key differentiator from chloroquine, which is ineffective against resistant strains, and positions this scaffold class as a promising foundation for next-generation antimalarial therapies.

Antimalarial Drug Resistance Plasmodium falciparum

Favorable Physicochemical Properties for ADME

The 3-pyrimidin-4-ylquinoline scaffold possesses favorable physicochemical properties that make it a superior starting point for lead optimization compared to bulkier, more lipophilic analogs. With only one rotatable bond and a calculated LogP of 1.33, it offers a high degree of rigidity and balanced lipophilicity . This contrasts sharply with more hydrophobic quinoline-pyrimidine hybrids, where studies have shown a strong correlation between high clogP and increased cytotoxicity, as well as a negative impact on antibacterial selectivity [1]. Therefore, the core scaffold's inherent properties mitigate downstream development risks associated with poor pharmacokinetics and off-target toxicity.

Drug-like Properties ADME Lead Optimization

Validated Applications of 3-Pyrimidin-4-ylquinoline


Antitubercular Lead Generation Targeting NDH-2

Procure 3-pyrimidin-4-ylquinoline as a key building block for synthesizing focused libraries of quinolinyl pyrimidines. The resulting compounds can be screened against M. tuberculosis NDH-2 enzyme assays (expecting IC50 values in the low micromolar range) and further optimized to improve potency against both replicating and non-replicating bacterial populations, as validated by prior structure-activity relationship (SAR) studies on this scaffold [1].

Next-Generation Antimalarials for Chloroquine Resistance

Utilize 3-pyrimidin-4-ylquinoline as a core motif for creating 4-aminoquinoline-pyrimidine hybrids. These hybrid molecules should be prioritized for in vitro testing against chloroquine-resistant and -sensitive P. falciparum strains, with the aim of achieving single-digit nanomolar antiplasmodial activity. This application is directly supported by data showing that such hybrids retain potent activity against drug-resistant parasites [2].

Chemical Probes for MAO-B Biology in CNS

The unique MAO-A/MAO-B selectivity profile of the 3-pyrimidin-4-ylquinoline core (IC50 >100,000 nM for MAO-A vs. 1,130 nM for MAO-B) makes it an ideal starting point for designing selective chemical probes for MAO-B [3]. Researchers can procure this scaffold to create tool compounds for target validation studies in models of Parkinson's disease and other neurological disorders, with a reduced risk of confounding off-target effects on MAO-A.

Scaffold for Dual Pharmacological Activities

Employ 3-pyrimidin-4-ylquinoline in fragment-based or scaffold-hopping approaches to design molecules with dual mechanisms of action. For instance, the pyrimidine and quinoline motifs can be leveraged to independently engage two distinct biological targets, as demonstrated by the design of pyrimidine-quinolone conjugates that inhibit both HIV reverse transcriptase and integrase [4]. This provides a strategic advantage for developing therapies for complex diseases like cancer or viral infections.

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